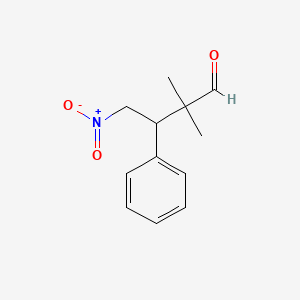

2,2-Dimethyl-4-nitro-3-phenylbutanal

Description

Properties

IUPAC Name |

2,2-dimethyl-4-nitro-3-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,9-14)11(8-13(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPSRQAHEBIFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-4-nitro-3-phenylbutanal (CAS No. 93086-29-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-nitro-3-phenylbutanal, a γ-nitro aldehyde with potential applications in organic synthesis and drug discovery. This document delves into its chemical identity, synthesis, characterization, and prospective utility in the pharmaceutical landscape, underpinned by established scientific principles and methodologies.

Core Compound Identity and Physicochemical Properties

This compound is a functionalized aldehyde featuring a nitro group at the γ-position and a phenyl substituent at the β-position relative to the carbonyl group. The presence of a quaternary carbon at the α-position, resulting from two methyl groups, imparts significant steric hindrance that influences its reactivity.

Molecular Formula: C₁₂H₁₅NO₃[1][2]

A summary of its key computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 221.26 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Powder | [1] |

| Storage Temperature | Room Temperature | [1] |

| SMILES | CC(C)(C=O)C(C[O-])C1=CC=CC=C1 | [1][2] |

| InChIKey | RDPSRQAHEBIFRW-UHFFFAOYSA-N | [1][2] |

Synthesis Methodology: The Asymmetric Michael Addition

The primary and most efficient route for the synthesis of this compound is the organocatalytic asymmetric Michael addition of isobutyraldehyde to (E)-β-nitrostyrene. This reaction is a cornerstone of C-C bond formation in organic chemistry.

The causality behind this choice of methodology lies in the ability of organocatalysis to provide a stereocontrolled environment for the reaction, which is crucial for the synthesis of chiral molecules with potential biological activity. The enamine mechanism, facilitated by a chiral secondary amine catalyst, allows for the enantioselective addition of the aldehyde to the nitroalkene.

Caption: Organocatalytic Michael Addition Workflow.

Field-Proven Experimental Protocol

This protocol is adapted from established methodologies for the asymmetric Michael addition of aldehydes to nitroalkenes.

Materials:

-

(E)-β-nitrostyrene

-

Isobutyraldehyde

-

Chiral organocatalyst (e.g., a diarylprolinol silyl ether)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

To a stirred solution of (E)-β-nitrostyrene (1.0 mmol) and the chiral organocatalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (2.0 mL) under an inert atmosphere, add isobutyraldehyde (3.0 mmol, 3.0 equiv.).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterize the final product using spectroscopic methods (NMR, IR, and Mass Spectrometry).

Analytical Characterization

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted and analogous data based on the known spectroscopic behavior of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) around 9.5-10.0 ppm. The methine proton (CH-Ph) would likely appear as a multiplet in the region of 3.5-4.5 ppm. The methylene protons (CH₂-NO₂) adjacent to the nitro group would be diastereotopic and are expected to resonate as complex multiplets between 4.5 and 5.0 ppm. The aromatic protons of the phenyl group will be observed in the 7.2-7.4 ppm range. The two methyl groups (C(CH₃)₂) at the α-position would appear as distinct singlets.

-

¹³C NMR: The carbon spectrum would show a downfield signal for the aldehyde carbonyl carbon at approximately 200-205 ppm. The carbon of the C-NO₂ group would be in the 75-85 ppm range. The quaternary carbon and the methine carbon would appear in the aliphatic region, along with the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O Stretch | ~1725 |

| Nitro N-O Asymmetric Stretch | ~1550 |

| Nitro N-O Symmetric Stretch | ~1370 |

| Aromatic C=C Stretch | ~1600, 1495, 1450 |

| C-H Stretch (Aromatic) | >3000 |

| C-H Stretch (Aliphatic) | <3000 |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 221. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the formyl group (CHO), and cleavage of the C-C bonds in the aliphatic chain.

High-Performance Liquid Chromatography (HPLC)

For the analysis and purification of this compound, a normal-phase HPLC method would be suitable.

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H) would be necessary for separating enantiomers if a racemic synthesis is performed.

-

Mobile Phase: A mixture of hexane and isopropanol is a common choice for such separations.

-

Detection: UV detection at a wavelength where the phenyl group or the nitro group absorbs (e.g., 210 nm or 254 nm) would be appropriate.

Applications in Drug Development and Research

Nitro-containing compounds exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[3] The nitro group can act as both a pharmacophore and a toxicophore.[3]

Potential as an Anticancer Agent

Several studies have demonstrated the cytotoxic effects of nitroaromatic compounds against various cancer cell lines.[4] The mechanism of action is often attributed to the bioreduction of the nitro group under hypoxic conditions, which are prevalent in solid tumors, leading to the formation of reactive radical species that can damage DNA and other cellular macromolecules. While no specific studies on the anticancer activity of this compound have been reported, its structural features suggest it could be a candidate for such investigations.

A generalized workflow for assessing the in-vitro cytotoxicity is presented below.

Caption: Workflow for In-Vitro Cytotoxicity Testing.

Precursor for Biologically Active Molecules

The γ-nitro aldehyde functionality is a versatile synthetic intermediate. The nitro group can be reduced to an amine, providing access to γ-amino alcohols and related structures, which are important pharmacophores. The aldehyde can undergo various transformations, such as oxidation to a carboxylic acid or conversion to other functional groups, further expanding the molecular diversity that can be generated from this starting material.

Conclusion

This compound is a valuable chemical entity with a well-defined synthetic pathway. Its structural features suggest potential for further exploration in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate and advance their investigations into this and related compounds.

References

-

This compound | CAS 93086-29-4 | AMERICAN ELEMENTS ®. (URL: [Link])

-

This compound | C12H15NO3 | CID 71756661 - PubChem. (URL: [Link])

-

Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene... - ResearchGate. (URL: [Link])

-

One-Pot Asymmetric Synthesis of γ-Nitroaldehydes from Aldehydes and Nitroalkanes through a Catalytic Tandem Reaction Using an Amino Acid Lithium Salt | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - MDPI. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

-

Nitro analogues of chlorambucil as potential hypoxia-selective anti-tumour drugs - PubMed. (URL: [Link])

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction - Pharmacia. (URL: [Link])

-

Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - NIH. (URL: [Link])

-

Antitumor activity of a phenoxazine compound, 2-amino-4, 4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against human B cell and T cell lymphoblastoid cell lines: Induction of mixed types of cell death, apoptosis, and necrosis | Request PDF - ResearchGate. (URL: [Link])

-

Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate. (URL: [Link])

-

HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (URL: [Link])

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | C12H15NO3 | CID 71756661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

An In-Depth Technical Guide to 2,2-Dimethyl-4-nitro-3-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-nitro-3-phenylbutanal, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, potential applications, and safe handling.

Core Molecular Attributes

This compound, a γ-nitro aldehyde, possesses a unique structural framework containing a quaternary carbon center, a reactive aldehyde moiety, and a nitro group. These features make it a valuable building block for the synthesis of complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in designing synthetic routes and for its characterization.

| Property | Value | Source |

| Molecular Weight | 221.26 g/mol | [1] |

| Chemical Formula | C₁₂H₁₅NO₃ | [1] |

| CAS Number | 93086-29-4 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Powder | [1] |

| SMILES | CC(C)(C=O)C(C[O-])C1=CC=CC=C1 | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Mechanism

The primary and most efficient method for synthesizing this compound is the organocatalytic Michael addition of isobutyraldehyde to (E)-β-nitrostyrene. This reaction is a powerful tool for carbon-carbon bond formation and the creation of a stereogenic center.[2]

Causality Behind Experimental Choices

The selection of an organocatalytic approach is deliberate. Unlike traditional metal-based catalysts, organocatalysts are typically less sensitive to air and moisture, are more environmentally benign, and can provide high levels of stereoselectivity. The use of a chiral amine catalyst, often a proline derivative or a diamine, facilitates the formation of a nucleophilic enamine intermediate from isobutyraldehyde. This enamine then undergoes a conjugate addition to the electron-deficient β-nitrostyrene. The nitro group is an excellent electron-withdrawing group, which makes the β-carbon of the nitrostyrene highly electrophilic and susceptible to nucleophilic attack.

Experimental Protocol: Organocatalytic Michael Addition

This protocol is a self-validating system, designed for high yield and stereoselectivity.

Materials:

-

(E)-β-nitrostyrene

-

Isobutyraldehyde (freshly distilled)

-

Chiral amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether or a suitable diamine/acid co-catalyst system)

-

Solvent (e.g., Toluene, 2-Propanol)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

To a solution of (E)-β-nitrostyrene (1.0 mmol) in the chosen solvent (5.0 mL) at the desired temperature (typically ranging from 4 °C to room temperature), add the organocatalyst (5-20 mol%).[2]

-

Add isobutyraldehyde (3.0-10.0 mmol, 3-10 equivalents) to the reaction mixture. The use of an excess of the aldehyde pushes the reaction equilibrium towards the product.

-

Stir the reaction mixture vigorously for the time determined by reaction monitoring (typically 12-48 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the organocatalytic Michael addition of an aldehyde to a nitroalkene, proceeding through an enamine intermediate.

Caption: Enamine-catalyzed Michael addition pathway.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structural motifs are present in molecules with known biological activity. The γ-nitro aldehyde functionality serves as a versatile precursor to a variety of pharmacologically relevant structures.

Precursor to Bioactive Molecules

Nitro compounds are valuable intermediates in the synthesis of pharmaceuticals due to the versatile reactivity of the nitro group.[3] It can be readily reduced to an amine, which is a key functional group in a vast array of bioactive molecules. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular diversification.

Derivatives of structurally similar 4-nitro-3-phenylbutanals have shown promise as anti-inflammatory, analgesic, and antioxidant agents.[4] For instance, certain (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have demonstrated potent inhibition of COX-1, COX-2, and 5-LOX enzymes.[4]

Synthesis of Chiral Amines and Derivatives

The reduction of the nitro group in this compound can lead to the formation of chiral γ-amino alcohols or γ-amino acids, which are important building blocks in the synthesis of numerous pharmaceuticals.

Safety and Handling

As a nitro-containing aldehyde, this compound requires careful handling to minimize risks.

General Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Specific Hazards of Nitro Compounds

Aromatic nitro compounds can be toxic and may cause adverse health effects upon exposure. While the specific toxicity of this compound has not been thoroughly investigated, it is prudent to handle it with the same precautions as other nitroaromatic compounds.

Characterization

While a specific, published spectrum for this compound was not found in the searched literature, the expected spectral data would include:

-

¹H NMR: Signals corresponding to the aldehyde proton, the methine protons adjacent to the phenyl and nitro groups, the methyl protons, and the aromatic protons.

-

¹³C NMR: Resonances for the carbonyl carbon, the quaternary carbon, the carbons of the phenyl ring, and the carbons of the alkyl chain.

-

IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch, the N-O stretches of the nitro group, and C-H stretches of the aromatic and aliphatic portions.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the construction of complex, biologically active molecules. Its efficient synthesis via organocatalytic Michael addition provides a reliable route to this versatile building block. Further research into the pharmacological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. [Link]

-

National Center for Biotechnology Information. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

-

ACS Publications. (2005). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. [Link]

-

American Elements. This compound. [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethyl-4-nitro-3-phenylbutanal synthesis pathway

An In-depth Technical Guide to the Asymmetric Synthesis of 2,2-Dimethyl-4-nitro-3-phenylbutanal

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chiral building block in medicinal chemistry and drug development. The core of this synthesis is the organocatalytic asymmetric Michael addition of isobutyraldehyde to (E)-β-nitrostyrene. This document delves into the mechanistic underpinnings of the reaction, explores the rationale for catalyst selection, presents a detailed, field-proven experimental protocol, and outlines the workflow for synthesis and purification. The focus is on providing researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to successfully implement this synthesis. The resulting γ-nitroaldehyde, featuring a critical quaternary stereocenter, serves as a versatile precursor for complex molecules, including derivatives of the neurotransmitter γ-aminobutyric acid (GABA).[1][2]

Introduction: The Significance of a Quaternary γ-Nitroaldehyde

The synthesis of enantiomerically pure compounds containing all-carbon quaternary stereocenters is a formidable challenge in modern organic chemistry.[2] this compound is a prime example of such a molecule. Its structure is characterized by a quaternary carbon at the α-position to the aldehyde, a chiral center at the β-position, and a nitro group that acts as a synthetic handle for further transformations, most notably its reduction to a primary amine.[1][3]

These structural features make it a highly sought-after intermediate for the synthesis of:

-

γ-Amino Acids: Crucial components for the development of γ-peptide foldamers and bioactive molecules.[1]

-

1,4-Amino Alcohols: Important chiral ligands and auxiliaries in asymmetric synthesis.[2]

-

Biologically Active Compounds: Including analogues of the neurotransmitter GABA, such as Pregabalin and Baclofen, used to treat neurological disorders.[1]

The most powerful and efficient method for constructing this molecule is the organocatalytic direct asymmetric Michael reaction, which facilitates carbon-carbon bond formation with high stereocontrol.[2]

The Core Synthesis: Asymmetric Michael Addition

The synthesis pathway hinges on the conjugate addition of isobutyraldehyde to (E)-β-nitrostyrene. The aldehyde serves as the nucleophile (donor), while the nitroalkene acts as the electrophile (acceptor).

Overall Reaction Scheme:

The success of this transformation, particularly in achieving high enantioselectivity, is critically dependent on the choice of the organocatalyst.

Mechanistic Insight: The Enamine-Iminium Catalytic Cycle

Organocatalysis, using small organic molecules to accelerate chemical reactions, is central to this synthesis.[4] The reaction proceeds through a well-established enamine catalytic cycle, often enhanced by a bifunctional catalyst capable of activating both reactants simultaneously.

The Catalytic Cycle involves several key steps:

-

Enamine Formation: The amine catalyst (typically a secondary amine, like a pyrrolidine derivative) reversibly condenses with the isobutyraldehyde to form a nucleophilic enamine intermediate.[5][6]

-

Electrophile Activation: Simultaneously, a hydrogen-bond donor on the catalyst (e.g., a thiourea or carboxylic acid moiety) activates the (E)-β-nitrostyrene, increasing its electrophilicity and locking it into a specific orientation.[7]

-

C-C Bond Formation: The enamine attacks the β-carbon of the activated nitroalkene in a stereochemically defined manner, forming the new carbon-carbon bond and generating an iminium ion intermediate.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium to release the final product, this compound, and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[5]

Diagram 1: Enamine-Iminium Catalytic Cycle

Catalyst System Evaluation and Selection

The choice of catalyst dictates the reaction's efficiency and stereochemical outcome. While simple amino acids like L-proline can catalyze the reaction, they often suffer from low yields and promote competing aldol side reactions.[1][6] More sophisticated bifunctional catalysts offer superior performance.

| Catalyst Type | Key Features | Typical ee (%) | Reference |

| Proline Derivatives | Simple, but can lead to side reactions. Modified versions with hydrophobic chains show improvement. | 70-90% | [3] |

| (S)-Diphenylprolinol Silyl Ether | Highly effective, often used with an acidic co-catalyst to enhance turnover. | >95% | [1] |

| Diamine/Thiourea Catalysts | Bifunctional activation via enamine formation and hydrogen bonding to the nitro group. Excellent enantioselectivity. | 97-99% | [5] |

| trans-4-Hydroxyprolylamide | Simple, recoverable catalyst providing high diastereo- and enantioselectivity. | >95% | [8] |

Selection Rationale: For this guide, we select a (R,R)-1,2-diphenylethylenediamine (DPEN)-derived N-monothiourea catalyst . This class of catalysts consistently provides exceptionally high enantiomeric excess (97-99% ee) for the Michael addition of isobutyraldehyde to nitroalkenes.[5] The thiourea moiety is a superb hydrogen-bond donor for activating the nitro group, while the primary amine readily forms the required enamine intermediate.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the asymmetric Michael addition using a DPEN-thiourea catalyst.[5]

Table of Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (E)-β-Nitrostyrene | 149.15 | 447.5 mg | 3.0 | 1.0 |

| Isobutyraldehyde | 72.11 | 2.16 g (2.74 mL) | 30.0 | 10.0 |

| (R,R)-DPEN-Thiourea Catalyst* | Varies | (e.g., 10 mol%) | 0.3 | 0.1 |

| Toluene | - | 30 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Saturated NH₄Cl solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

| Silica Gel (230-400 mesh) | - | As needed | - | - |

Note: The specific structure of the thiourea catalyst, often bearing substituents like 3,5-bis(trifluoromethyl)phenyl groups, is crucial for its efficacy.[5]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-β-nitrostyrene (3.0 mmol, 1.0 eq) and the (R,R)-DPEN-thiourea catalyst (0.3 mmol, 0.1 eq).

-

Solvent and Reagent Addition: Add toluene (30 mL, 0.1 M) to the flask, followed by isobutyraldehyde (30.0 mmol, 10.0 eq).

-

Reaction Execution: Stir the reaction mixture vigorously at ambient temperature (20-25 °C).

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[5]

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess isobutyraldehyde and toluene.

-

Re-dissolve the residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Diagram 2: From Reaction Setup to Pure Product

Conclusion

The organocatalytic asymmetric Michael addition provides a highly effective and stereoselective pathway for the synthesis of this compound. The use of a bifunctional chiral catalyst, such as a DPEN-derived thiourea, is paramount to achieving the high enantiopurity required for subsequent applications in drug discovery and development.[5] This guide provides a robust and reproducible framework, grounded in established chemical principles and literature-validated protocols, to empower researchers in synthesizing this key chiral intermediate.

References

-

Central Asian Journal of Medical and Natural Sciences . Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available at: [Link]

-

Molecules . Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Available at: [Link]

-

American Elements . This compound. Available at: [Link]

- Google Patents. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.

-

Organic Chemistry Portal . Nitro compound synthesis by C-C coupling. Available at: [Link]

-

MDPI . Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Available at: [Link]

-

Journal of the American Chemical Society . Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Available at: [Link]

-

ACS Publications . Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Available at: [Link]

-

Organic Letters . Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Available at: [Link]

-

ResearchGate . Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene.... Available at: [Link]

-

PubMed . Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea. Available at: [Link]

-

ResearchGate . Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Available at: [Link]

-

ResearchGate . Synthesis of 2, 2-dimethyl-4-phenyl-[9][10]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Available at: [Link]

-

ResearchGate . (S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. Available at: [Link]

-

ChemRxiv . Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. Available at: [Link]

-

PubMed Central . Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Available at: [Link]

-

Organic Chemistry Portal . Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Available at: [Link]

-

SpringerLink . Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Available at: [Link]

Sources

- 1. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]

- 9. cajmns.casjournal.org [cajmns.casjournal.org]

- 10. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-4-nitro-3-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel γ-nitro aldehyde, 2,2-Dimethyl-4-nitro-3-phenylbutanal. While a seminal publication detailing the initial discovery of this specific molecule remains elusive in surveyed literature, its structural motif is of significant interest in medicinal chemistry and organic synthesis. γ-Nitro carbonyl compounds are valuable precursors to a variety of biologically active molecules, including γ-amino acids and heterocyclic structures.[1][2] This guide, therefore, presents a plausible and scientifically grounded approach to its synthesis via an organocatalyzed Michael addition, a powerful and widely utilized carbon-carbon bond-forming reaction.[3][4] Detailed experimental protocols, causality behind methodological choices, and in-depth characterization techniques are provided to enable researchers to synthesize, purify, and validate this compound.

Introduction and Rationale

The synthesis of chiral γ-nitro carbonyl compounds is a cornerstone of modern organic synthesis, providing access to a rich diversity of molecular architectures with significant therapeutic potential.[5] The title compound, this compound, possesses a stereogenic center at the β-position to the nitro group and a quaternary carbon at the α-position to the aldehyde, making it a challenging and intriguing target. The phenyl and nitro moieties, coupled with the aldehyde functionality, offer multiple points for further chemical modification, rendering it a versatile building block for drug discovery programs.

The proposed synthetic strategy hinges on the asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde. This approach is favored for its atom economy, operational simplicity, and the ability to control stereochemistry through the use of chiral organocatalysts.[6][7] This guide will detail a hypothetical, yet robust, synthetic pathway, drawing upon established methodologies for analogous transformations.

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process commencing with a crossed-aldol condensation to form the requisite α,β-unsaturated aldehyde intermediate, followed by a stereoselective Michael addition of nitromethane.

Step 1: Synthesis of the α,β-Unsaturated Aldehyde Precursor

A plausible precursor for the Michael addition is 2,2-dimethyl-3-phenyl-2-propenal . This intermediate can be synthesized via a Claisen-Schmidt condensation between benzaldehyde and isobutyraldehyde.

Step 2: Organocatalyzed Michael Addition

The key carbon-carbon bond-forming step is the conjugate addition of nitromethane to the α,β-unsaturated aldehyde. Organocatalysis, particularly aminocatalysis, provides a powerful tool for achieving high enantioselectivity in such transformations.[3][4]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are proposed based on established literature for similar transformations and should be optimized for the specific substrates.

Synthesis of 2,2-Dimethyl-3-phenyl-2-propenal (α,β-Unsaturated Aldehyde)

Rationale: This Claisen-Schmidt condensation utilizes a non-enolizable aldehyde (benzaldehyde) and an enolizable aldehyde (isobutyraldehyde) under basic conditions to favor the formation of the crossed-aldol product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzaldehyde | 106.12 | 10.6 g (10.1 mL) | 0.1 |

| Isobutyraldehyde | 72.11 | 10.8 g (13.8 mL) | 0.15 |

| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water and cool the solution to 0 °C in an ice bath.

-

Add ethanol to the cooled sodium hydroxide solution with continuous stirring.

-

A mixture of benzaldehyde and isobutyraldehyde is then added dropwise to the basic ethanolic solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

The mixture is then neutralized with dilute hydrochloric acid and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2,2-dimethyl-3-phenyl-2-propenal.

Synthesis of this compound

Rationale: This asymmetric Michael addition is catalyzed by a chiral secondary amine, such as (S)-diphenylprolinol silyl ether, which activates the α,β-unsaturated aldehyde via the formation of a transient iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the nucleophilic attack of the nitronate anion.[8][9]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2-Dimethyl-3-phenyl-2-propenal | 160.21 | 1.60 g | 0.01 |

| Nitromethane | 61.04 | 3.05 g (2.7 mL) | 0.05 |

| (S)-diphenylprolinol silyl ether | 399.62 | 0.20 g | 0.0005 |

| Toluene | 92.14 | 20 mL | - |

Procedure:

-

To a stirred solution of 2,2-dimethyl-3-phenyl-2-propenal and the organocatalyst in toluene at room temperature, add nitromethane.[3]

-

The reaction mixture is stirred at ambient temperature for 24-48 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.[3]

Characterization of this compound

Due to the absence of published data for the title compound, the following characterization data are predicted based on the analysis of structurally similar compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~9.5-9.8 ppm), aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the phenyl group (multiplet), the methylene protons adjacent to the nitro group (diastereotopic multiplet), and the two methyl groups (singlets).[10] |

| ¹³C NMR | A signal for the aldehydic carbon (~200-205 ppm), signals for the aromatic carbons (~127-140 ppm), a signal for the carbon bearing the nitro group, and signals for the aliphatic carbons including the quaternary carbon and the two methyl carbons. |

| IR (Infrared) | Strong absorption for the C=O stretch of the aldehyde (~1725 cm⁻¹).[11] Characteristic absorptions for the nitro group (asymmetric stretch ~1550 cm⁻¹ and symmetric stretch ~1380 cm⁻¹). C-H stretching of the aldehyde (~2720 and ~2820 cm⁻¹).[11] |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight (221.25 g/mol ). Fragmentation patterns consistent with the structure. |

Diastereomeric Ratio Determination

The Michael addition can result in the formation of two diastereomers (syn and anti). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, by observing the integration of well-resolved signals corresponding to each diastereomer.[11] Further separation of diastereomers can be achieved by careful column chromatography or HPLC.[11]

Caption: Formation of syn and anti diastereomers in the Michael addition.

Safety and Handling

-

Nitromethane: is a flammable and toxic liquid. Handle in a well-ventilated fume hood.

-

Aldehydes: are irritants and sensitizers. Avoid inhalation and skin contact.

-

Sodium Hydroxide: is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide outlines a plausible and robust synthetic route to this compound, a compound of interest for further exploration in medicinal chemistry and organic synthesis. The proposed organocatalyzed Michael addition offers a reliable method for the stereoselective synthesis of this γ-nitro aldehyde. The detailed protocols and characterization guidelines provided herein serve as a valuable resource for researchers aiming to synthesize and study this and related molecules. Further experimental validation is encouraged to confirm the predicted outcomes and fully elucidate the properties of this novel compound.

References

-

Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608–5609. [Link]

-

Kim, H., & Kim, Y. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(11), 3253. [Link]

-

Lathrop, S. P., & Rovis, T. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 9(5), 4473–4477. [Link]

-

Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519. [Link]

-

Wang, W., Li, H., & Wang, J. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A, 121(50), 9723–9733. [Link]

-

Zhang, Y., Song, C., & Cai, P. (2008). Diastereomer characterizations of nitroxide-labeled nucleic acids. Magnetic Resonance in Chemistry, 46(7), 659–664. [Link]

- Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S.

-

Wang, W., Li, H., & Wang, J. (2017). Reaction mechanism of organocatalytic Michael addition of nitromethane to cinnamaldehyde: a case study on catalyst regeneration and solvent effects. ORCA - Cardiff University. [Link]

-

Almasi, D., Alonso, D. A., & Nájera, C. (2007). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 12(4), 854–891. [Link]

-

ChemRxiv. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]

- Loder, D. J. (1940). U.S. Patent No. 2,205,184. Washington, DC: U.S.

-

Lathrop, S. P., & Rovis, T. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. National Institutes of Health. [Link]

-

Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1982). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Journal of Biochemistry, 91(3), 957–965. [Link]

-

Li, D., Liu, Y., & Su, W. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169–4175. [Link]

-

Wang, W., Li, H., & Wang, J. (2017). The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect. ResearchGate. [Link]

-

Lathrop, S. P., & Rovis, T. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ResearchGate. [Link]

-

NP-MRD. (2022). Showing NP-Card for trans-4-phenylbut-3-en-2-one (NP0137425). [Link]

-

Zhang, Y., Song, C., & Cai, P. (2008). Diastereomer characterizations of nitroxide-labeled nucleic acids. National Institutes of Health. [Link]

-

Wang, W., Li, H., & Wang, J. (2017). Reaction mechanism of organocatalytic Michael addition of nitromethane to cinnamaldehyde: a case study on catalyst regeneration and solvent effects. ORCA - Cardiff University. [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

-

ResearchGate. (n.d.). NMR and experimental reinvestigation of the condensation reaction between γ-methylene-α,β-unsaturated aldehydes and propargyl aldehydes. [Link]

-

Wang, Y., & Tu, Y. (2019). Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound. The Chemical Record, 19(2-3), 323–336. [Link]

Sources

- 1. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]

- 2. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Phenylbutanol(3360-41-6) 1H NMR [m.chemicalbook.com]

- 11. Diastereomer characterizations of nitroxide-labeled nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2,2-Dimethyl-4-nitro-3-phenylbutanal

Abstract

This technical guide provides a comprehensive exploration of the stereoisomers of 2,2-dimethyl-4-nitro-3-phenylbutanal, a chiral molecule with significant potential in synthetic chemistry and drug development. The document delves into the stereochemical nature of the molecule, outlines robust methodologies for its synthesis, presents a detailed protocol for the analytical and preparative separation of its enantiomers using chiral High-Performance Liquid Chromatography (HPLC), and discusses key spectroscopic techniques for characterization. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support advanced research and application.

Introduction: Understanding the Stereochemistry of this compound

This compound is a γ-nitro aldehyde characterized by a single stereocenter at the C3 position. The presence of four different substituents—a hydrogen atom, a phenyl group, a nitromethyl group, and a 2,2-dimethyl-2-formyl-ethyl group—around this carbon atom gives rise to molecular chirality.[1] Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2,2-dimethyl-4-nitro-3-phenylbutanal and (S)-2,2-dimethyl-4-nitro-3-phenylbutanal.

The distinct three-dimensional arrangement of these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. In pharmaceutical development, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic activity while the other may be inactive or, in some cases, responsible for adverse effects.[2] Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of this compound is of paramount importance for any application in medicinal chemistry and materials science.[3]

This guide provides the necessary technical framework for navigating the challenges associated with the stereoisomers of this compound.

Caption: Enantiomers of this compound.

Synthesis Strategies: From Racemates to Asymmetric Approaches

The synthesis of this compound is typically achieved through carbon-carbon bond-forming reactions that construct the core butyraldehyde framework.

Racemic Synthesis via Michael Addition

A robust and common strategy for synthesizing γ-nitro carbonyl compounds is the Michael addition. This involves the conjugate addition of a nucleophile to an α,β-unsaturated nitroalkene. For the target molecule, this translates to the addition of an enolate derived from isobutyraldehyde to (E)-β-nitrostyrene.

The reaction proceeds via the formation of a nitronate intermediate, which is subsequently protonated to yield the final product. In the absence of a chiral catalyst or auxiliary, this protonation occurs from either face of the planar nitronate with equal probability, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture.

Caption: General workflow for racemic synthesis.

Asymmetric Synthesis: Pursuing Enantioselectivity

Achieving an enantioselective synthesis, where one enantiomer is preferentially formed, is a primary goal in modern organic chemistry. For γ-nitro aldehydes, several organocatalytic strategies have been developed.[4] One such approach involves the use of a chiral secondary amine catalyst, such as a prolinol derivative, to mediate the Michael addition.[5] The catalyst reversibly forms a chiral enamine with the aldehyde, which then attacks the nitroalkene from a sterically preferred direction, leading to an excess of one enantiomer.

While developing a fully asymmetric synthesis is beyond the scope of this guide, it is crucial for researchers to be aware that such methods provide a powerful alternative to the resolution of racemates, especially for large-scale production.[6]

Enantiomer Separation by Chiral HPLC

For the analysis and purification of the stereoisomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique.[3][7] The methodology relies on a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, leading to different retention times and, thus, separation.[8]

Principle of Chiral Recognition

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[2] For polysaccharide-based CSPs, which are highly versatile, these interactions often involve hydrogen bonding, π-π stacking, and dipole-dipole forces. The subtle differences in the three-dimensional fit between each enantiomer and the chiral cavities or grooves of the stationary phase result in one enantiomer being retained longer than the other.

Caption: Principle of enantiomeric separation by chiral HPLC.

Experimental Protocol: Chiral HPLC Method

This protocol provides a robust starting point for the separation of this compound enantiomers. Method optimization is often necessary and involves screening different CSPs and adjusting mobile phase composition to achieve optimal resolution.[2]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

Column Selection Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are highly effective for a wide range of chiral compounds.[8] A column such as a Chiralcel® OD-H or Chiralpak® AD-H is recommended as a primary screening column due to its broad applicability.

Detailed Method Parameters:

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Chiral Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | This CSP is known for its excellent performance in separating aromatic compounds through a combination of π-π interactions and hydrogen bonding. |

| Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption. |

| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | Normal phase mode is typically the first choice for polysaccharide CSPs. IPA acts as the polar modifier; its concentration is the most critical parameter for adjusting retention and resolution.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution at the cost of longer analysis time. |

| Column Temp. | 25 °C | Temperature affects the thermodynamics of the chiral recognition process. Maintaining a constant temperature is crucial for reproducible retention times.[2] |

| Detection | UV at 254 nm | The phenyl group in the analyte provides a strong chromophore, making UV detection highly sensitive at this wavelength. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. Ensure the sample is fully dissolved in the mobile phase to prevent peak distortion. |

Self-Validating System & Quality Control:

-

System Suitability: Before sample analysis, inject a standard mixture and verify that the resolution (Rs) between the two enantiomer peaks is > 1.5. This ensures baseline separation.

-

Peak Purity: Utilize a Diode Array Detector (DAD) to assess peak purity and confirm that each peak corresponds to a single enantiomer without co-eluting impurities.

-

Enantiomeric Excess (% ee): Calculate using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.

Spectroscopic Characterization

Once separated, the absolute configuration and structural integrity of each enantiomer must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of this compound.[9]

Expected ¹H NMR Signals:

-

Aldehyde Proton (-CHO): A singlet around δ 9.5-10.0 ppm.

-

Aromatic Protons (-C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Methine Proton (-CH(Ph)-): A multiplet coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂NO₂): Diastereotopic protons that will appear as a complex multiplet (ABX system) coupled to the methine proton.

-

Methyl Protons (-C(CH₃)₂): Two distinct singlets due to the chiral center rendering the gem-dimethyl groups diastereotopic.

Important Note on Enantiomers: In a standard achiral NMR solvent (e.g., CDCl₃), the NMR spectra of the (R)- and (S)-enantiomers are identical.[10] To distinguish them via NMR, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR signals.[11][12]

Chiroptical Methods

-

Polarimetry: Measures the optical rotation of a plane-polarized light as it passes through a solution of a pure enantiomer. The (R) and (S) enantiomers will rotate light by equal and opposite angles.

-

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. This technique provides a unique spectrum for each enantiomer and can be used to determine absolute configuration by comparing experimental data to theoretical calculations.

Conclusion

The stereoisomers of this compound represent a classic case study in the importance of chirality in chemistry. This guide has provided a comprehensive technical overview, from synthesis to separation and characterization. The cornerstone of any research involving this molecule is a validated, high-resolution chiral HPLC method, which enables both the analytical determination of enantiomeric purity and the preparative isolation of individual stereoisomers. The protocols and insights presented herein are designed to serve as a self-validating framework, empowering researchers to confidently advance their work in the synthesis and application of these valuable chiral building blocks.

References

-

Dong, L., & Chen, F.-E. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Beilstein Journals. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylbutanal, (S)-. PubChem Compound Database. Retrieved from [Link]

-

Hayashi, Y., et al. (2011). One-Pot Asymmetric Synthesis of γ-Nitroaldehydes from Aldehydes and Nitroalkanes through a Catalytic Tandem Reaction Using an Amino Acid Lithium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2018). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

-

Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Retrieved from [Link]

-

Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2, 2-dimethyl-4-phenyl-[1][13]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved from [Link]

-

MDPI Encyclopedia. (2022). Nitroaldol Reaction. Retrieved from [Link]

-

Nature. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Retrieved from [Link]

-

LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective nitro–aldol reaction of α-amino aldehydes with nitroalkanes under high pressure. Retrieved from [Link]

-

Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Retrieved from [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2018). NMR analysis of stereoisomer?. Retrieved from [Link]

-

ResearchGate. (2014). Ammonia–Borane-Mediated Reduction of Nitroalkenes. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Phenylbutyraldehyde. Retrieved from [Link]

-

Organic Syntheses. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Retrieved from [Link]

-

Springer. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry. Retrieved from [Link]

-

Almac. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-catalysed resolution. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

- Google Patents. (2020). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.

-

Erowid. (2004). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Retrieved from [Link]

-

National Institutes of Health. (2023). Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 3-Phenylbutanal. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CID 20849373. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sci-Hub. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy / Organic Letters, 2012 [sci-hub.sg]

- 7. 3-Phenylbutanal, (S)- | C10H12O | CID 12255404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 9. magritek.com [magritek.com]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 13. americanelements.com [americanelements.com]

Methodological & Application

Application Notes and Protocols for the Purification of 2,2-Dimethyl-4-nitro-3-phenylbutanal by Column Chromatography

Introduction: Navigating the Purification of a Multifunctional Chiral Molecule

2,2-Dimethyl-4-nitro-3-phenylbutanal is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceuticals. Its structure, incorporating a sterically hindered aldehyde, a nitro group, and a chiral center, presents a unique set of challenges for purification. The aldehyde functionality is susceptible to oxidation and the acidic proton at the α-position to the nitro group can lead to undesired side reactions, including epimerization and degradation, especially on standard silica gel.

This document provides a comprehensive guide to the purification of this compound using column chromatography. The protocols detailed herein are designed to ensure high purity while preserving the structural and stereochemical integrity of the molecule. We will delve into the rationale behind the selection of stationary and mobile phases, and provide a step-by-step methodology grounded in established chemical principles.

Physicochemical Properties and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

| Property | Value/Consideration | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | |

| Appearance | Powder | |

| Calculated XLogP3 | 2.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 |

The calculated XLogP3 value of 2.1 suggests that this compound possesses moderate polarity, making it an ideal candidate for normal-phase chromatography. However, the presence of both an aldehyde and a nitro group, along with a chiral center, necessitates careful consideration of the following potential challenges:

-

Degradation on Acidic Stationary Phases: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the decomposition of sensitive molecules, particularly aldehydes which can undergo side reactions. For β-nitro aldehydes, this acidity can promote dehydration or retro-Henry reactions.[2]

-

Racemization: The acidic proton at the carbon bearing the nitro group (C3) can be abstracted, leading to the formation of a nitronate anion. Reprotonation can occur from either face, potentially leading to racemization of the chiral center.

-

Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acids, a process that can be accelerated by air and certain impurities.

To address these challenges, the use of a deactivated stationary phase is highly recommended.

Experimental Workflow

The purification process can be systematically approached as illustrated in the following workflow diagram.

Detailed Protocol

This protocol outlines a robust method for the purification of this compound using column chromatography on deactivated silica gel.

Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Triethylamine (TEA)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM, optional for sample loading)

-

TLC plates (silica gel 60 F₂₅₄)

-

Potassium permanganate stain

-

Glass chromatography column

-

Fraction collection tubes

-

Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

The causality behind a successful separation lies in the selection of an appropriate mobile phase. The goal is to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.4 to ensure good separation from impurities.

-

Prepare several eluent systems with varying ratios of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate). A good starting point is a 9:1 (v/v) mixture of hexane:ethyl acetate.

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the crude mixture onto a TLC plate.

-

Develop the TLC plate in the prepared eluent systems.

-

Visualize the spots under UV light and/or by staining with potassium permanganate.

-

Adjust the solvent ratio to achieve the target Rf value. For example, if the Rf is too low, increase the proportion of ethyl acetate.

-

Crucially, to mimic the conditions of the deactivated column, add 0.5-1% (v/v) of triethylamine to the optimized mobile phase and re-run the TLC. This will reveal any changes in Rf and confirm the stability of the compound in the basic eluent.

Step 2: Preparation of Deactivated Silica Gel Slurry

Deactivating the silica gel is a critical step to prevent degradation and racemization of the acid-sensitive target molecule.[1] Triethylamine is a commonly used base for this purpose as it is volatile and can be easily removed.[3]

-

In a fume hood, weigh the required amount of silica gel into a beaker (typically 50-100 times the weight of the crude material).

-

Prepare the optimized mobile phase from Step 1, including the 0.5-1% triethylamine.

-

Carefully pour the mobile phase over the silica gel while stirring gently with a glass rod to create a homogenous slurry. Ensure there are no dry clumps of silica gel.

Step 3: Packing the Chromatography Column

Proper column packing is essential for achieving high resolution.

-

Securely clamp the chromatography column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

-

Pour the silica gel slurry into the column in a single, continuous motion.

-

Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

-

Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica gel bed. Never let the column run dry.

-

Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[4]

Step 4: Sample Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting free-flowing powder to the top of the column.

-

Carefully apply the sample solution to the top of the column using a pipette.

-

Open the stopcock and allow the sample to enter the silica gel bed.

-

Wash the sides of the column with a small amount of the mobile phase and allow this to enter the silica gel bed as well.

Step 5: Elution and Fraction Collection

-

Carefully add the mobile phase (containing triethylamine) to the top of the column.

-

Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

-

Begin collecting fractions in appropriately labeled test tubes or vials. The size of the fractions will depend on the column dimensions and the separation efficiency.

-

Maintain a constant level of eluent above the silica gel bed throughout the elution process.

Step 6: Monitoring the Separation

-

Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

-

Spot the starting material, and every few collected fractions on a TLC plate.

-

Develop and visualize the TLC plate as described in Step 1.

Step 7: Pooling and Solvent Removal

-

Based on the TLC analysis, combine the fractions that contain the pure this compound.

-

Remove the solvent from the pooled fractions using a rotary evaporator. Note that due to the presence of triethylamine, it is advisable to use an oil bath at a moderate temperature (e.g., 30-40°C) to facilitate its removal.

Step 8: Purity and Identity Confirmation

The purity and identity of the final product should be confirmed using appropriate analytical techniques, such as:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

High-Resolution Mass Spectrometry (HRMS)

-

Fourier-Transform Infrared (FTIR) spectroscopy

-

Chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee), if applicable.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Product degradation on the column | Silica gel is too acidic. | Ensure proper deactivation of the silica gel with triethylamine. Alternatively, consider using neutral alumina as the stationary phase. |

| Poor separation of product from impurities | Incorrect mobile phase composition. | Re-optimize the mobile phase using TLC. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |

| Product is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |

| Racemization of the product | Acidic or basic conditions on the column. | Use deactivated silica gel. Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution. |

Conclusion

The purification of this compound by column chromatography requires a methodical approach that accounts for the inherent sensitivities of the aldehyde and nitro functionalities, as well as the presence of a chiral center. The cornerstone of a successful purification is the use of a deactivated stationary phase, typically silica gel treated with triethylamine, to create a less acidic environment. Careful optimization of the mobile phase via TLC is paramount to achieving good separation while minimizing the risk of degradation and racemization. By following the detailed protocol and troubleshooting guide provided in these application notes, researchers can confidently purify this valuable synthetic intermediate to a high degree of purity, enabling its use in subsequent synthetic steps and biological evaluations.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2015). Method for preparing beta-nitrostyrolene compound. CN105152935A.

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

-

Wikipedia. (2023). Henry reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2022). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

-

ResearchGate. (2015). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

-

MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. Retrieved from [Link]

-

ChemRxiv. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. Retrieved from [Link]

-

cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

-

MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 27(9), 2686. Retrieved from [Link]

Sources

Application Note: FT-IR Analysis of 2,2-Dimethyl-4-nitro-3-phenylbutanal

Abstract & Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the structural characterization of organic molecules. Its power lies in the direct correlation between the absorption of infrared radiation and the vibrational modes of specific functional groups within a molecule. This application note provides a comprehensive guide to the FT-IR analysis of 2,2-Dimethyl-4-nitro-3-phenylbutanal, a compound featuring a confluence of key functional groups: an aliphatic nitro group, a phenyl ring, and an aldehyde. Understanding the spectral signature of this molecule is critical for researchers in synthetic chemistry, materials science, and drug development for confirming identity, assessing purity, and monitoring reaction progress.

This document moves beyond a simple recitation of spectral positions. It delves into the rationale for selecting specific sample preparation techniques, provides a detailed protocol for acquiring high-quality spectra, and offers an in-depth interpretation of the resulting data, grounded in established spectroscopic principles. The causality behind peak assignments and the potential for intramolecular electronic effects to shift vibrational frequencies will be explored, providing a robust framework for the analysis of similarly complex molecules.

Causality of Experimental Design: Choosing the Right Sampling Technique

The physical state and properties of the sample dictate the optimal method for presenting it to the FT-IR beam. For a solid compound like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR): This has become the dominant method for solid sample analysis due to its simplicity and speed.[1][2][3] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide).[3] The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample at the points of contact.[2][4][5] This interaction provides an absorption spectrum of the sample's surface with minimal to no preparation.[2]

-

Expertise & Experience: ATR is the preferred starting point for a novel compound. It is non-destructive, requires only a minuscule amount of sample, and avoids the potential complications of moisture absorption inherent in the KBr method. The quality of the spectrum is highly dependent on achieving firm, uniform contact between the sample and the ATR crystal.

Potassium Bromide (KBr) Pellet Method: This traditional transmission technique involves intimately grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.[6][7] The IR beam passes directly through the pellet.

-

Expertise & Experience: While more labor-intensive, the KBr method can sometimes yield sharper, more resolved spectra, particularly in the fingerprint region, as it represents the bulk sample rather than just the surface. However, KBr is hygroscopic, and absorbed water can introduce broad O-H stretching bands (~3400 cm⁻¹) that may obscure N-H or other relevant absorptions.[7] Furthermore, ion-exchange reactions can occur with certain samples, such as hydrochlorides, altering the spectrum.[7] For this compound, which is not a salt, this is less of a concern, but moisture is a critical consideration.

The following protocols provide methodologies for both techniques, allowing the researcher to choose based on available equipment and desired data quality.

Experimental Protocols

Protocol 1: Analysis by Attenuated Total Reflectance (ATR)

Objective: To obtain a rapid, high-quality FT-IR spectrum of solid this compound with minimal sample preparation.

Materials:

-